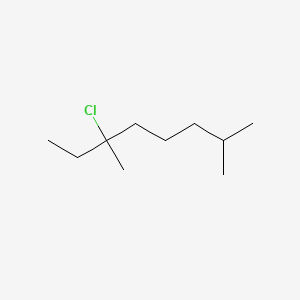
Octane, 6-chloro-2,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane, 6-chloro-2,6-dimethyl-: is an organic compound with the molecular formula C10H21Cl It is a derivative of octane, where two methyl groups and one chlorine atom are substituted at the 2nd and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octane, 6-chloro-2,6-dimethyl- typically involves the chlorination of 2,6-dimethyloctane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to facilitate the substitution reaction. The reaction is usually performed at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of Octane, 6-chloro-2,6-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the chlorination reaction takes place. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Octane, 6-chloro-2,6-dimethyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the reaction conditions and the oxidizing agents used.
Reduction Reactions: Reduction of Octane, 6-chloro-2,6-dimethyl- can lead to the formation of the corresponding hydrocarbon, 2,6-dimethyloctane.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products Formed:
Substitution Reactions: 2,6-dimethyloctanol or 2,6-dimethyloctylamine.
Oxidation Reactions: 2,6-dimethyloctanoic acid or 2,6-dimethyloctanone.
Reduction Reactions: 2,6-dimethyloctane.
Scientific Research Applications
Chemistry: Octane, 6-chloro-2,6-dimethyl- is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules
Biology: In biological research, this compound is used to study the effects of chlorinated alkanes on biological systems. It helps in understanding the metabolic pathways and the impact of such compounds on living organisms.
Medicine: While not directly used as a drug, Octane, 6-chloro-2,6-dimethyl- is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may possess biological activity that can be harnessed for medical applications.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. It is also employed in the formulation of certain types of lubricants and surfactants.
Mechanism of Action
The mechanism of action of Octane, 6-chloro-2,6-dimethyl- primarily involves its interaction with various molecular targets through its chlorine and methyl groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.
Comparison with Similar Compounds
2,6-Dimethyloctane: A hydrocarbon with similar structural features but lacks the chlorine atom.
6-Chloro-2-methyloctane: A compound with one less methyl group compared to Octane, 6-chloro-2,6-dimethyl-.
2-Chloro-6,6-dimethyloctane: A structural isomer with the chlorine atom at a different position.
Comparison: Octane, 6-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and two methyl groups at specific positions, which imparts distinct chemical properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl groups contribute to its hydrophobic nature and steric effects. This combination of features makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
54059-75-5 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
6-chloro-2,6-dimethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3 |
InChI Key |
DNDQHMRAIADVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


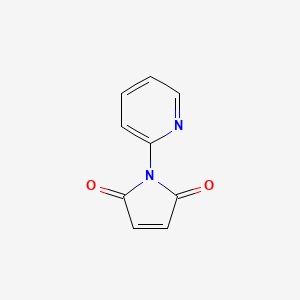
![6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one](/img/structure/B14162708.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)

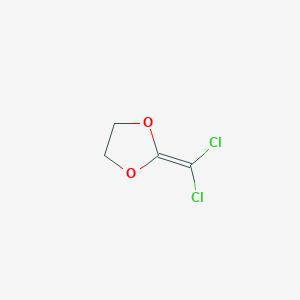
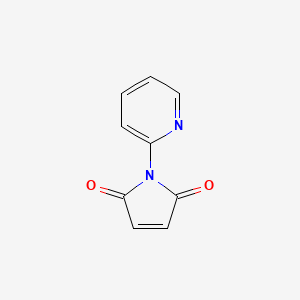
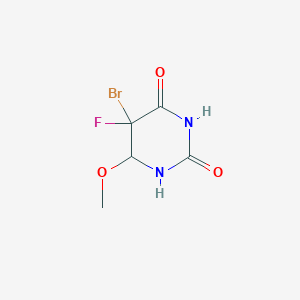
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)
![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
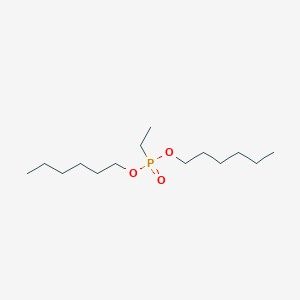
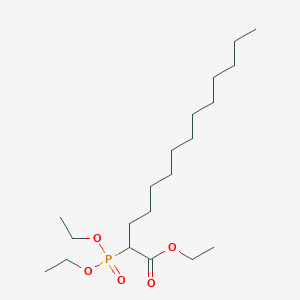
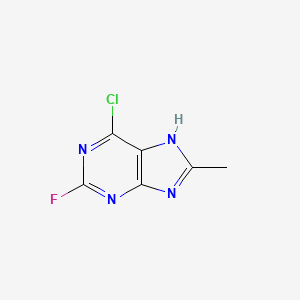
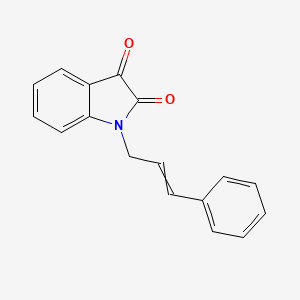
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
